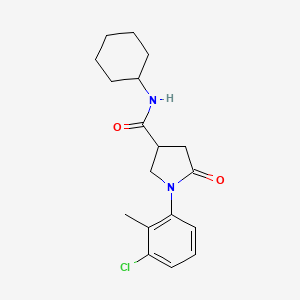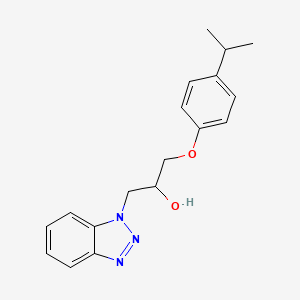![molecular formula C17H29NO B3987216 N-[2-(1-adamantyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3987216.png)
N-[2-(1-adamantyl)ethyl]-2,2-dimethylpropanamide
Vue d'ensemble
Description
N-[2-(1-adamantyl)ethyl]-2,2-dimethylpropanamide, commonly known as AEM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. AEM is a member of the adamantane family of compounds, which are known for their unique structural properties and diverse biological activities. In
Applications De Recherche Scientifique
AEM has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and drug discovery. AEM has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. AEM has also been investigated for its potential as an analgesic and anti-inflammatory agent. In addition, AEM has been used as a lead compound for the development of new drugs targeting specific biological pathways.
Mécanisme D'action
The precise mechanism of action of AEM is not fully understood, but it is believed to involve the modulation of multiple signaling pathways in the brain and other tissues. AEM has been shown to interact with several neurotransmitter receptors, including dopamine, serotonin, and adenosine receptors. AEM also appears to affect the expression and activity of various enzymes and proteins involved in oxidative stress, inflammation, and cell death.
Biochemical and Physiological Effects:
AEM has been shown to have several biochemical and physiological effects in animal models and cell cultures. AEM has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. AEM has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines. AEM has been shown to protect against oxidative stress-induced cell death and promote the survival of neurons and other cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AEM for lab experiments is its relatively low toxicity and high solubility in water and organic solvents. AEM is also stable under a wide range of pH and temperature conditions, making it suitable for use in a variety of assays and experiments. However, AEM can be expensive to synthesize and may require specialized equipment and expertise to handle and purify.
Orientations Futures
There are several potential future directions for AEM research. One area of interest is the development of more potent and selective AEM analogs for use as therapeutic agents. Another area of interest is the investigation of AEM's effects on other biological systems, such as the immune system and the cardiovascular system. Additionally, AEM could be used as a tool for studying the role of oxidative stress and inflammation in various disease states.
Propriétés
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-16(2,3)15(19)18-5-4-17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,4-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGFSPNCFHXCAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dimethylphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3987139.png)
![4-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3987144.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol](/img/structure/B3987152.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2,2,2-triphenylacetamide](/img/structure/B3987159.png)
![methyl 2-[2-(2,3-dimethoxyphenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3987168.png)
![2-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987181.png)
![4-{2-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3987186.png)
![2-(2,4-dichlorophenoxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3987202.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B3987207.png)



![methyl 2-[2-(2-furyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3987236.png)